1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine

Medicinal Chemistry Hit-to-Lead Optimization SAR

1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is a disubstituted piperazine derivative with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol. It features a 1-methylpiperazine core linked via a methylene bridge to a 6-methylpyridine ring, a distinct substitution pattern that places it within a class of heterocyclic building blocks utilized in medicinal chemistry for generating kinase-focused compound libraries.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 1245646-56-3
Cat. No. B1629353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine
CAS1245646-56-3
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CN2CCN(CC2)C
InChIInChI=1S/C12H19N3/c1-11-3-4-12(9-13-11)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3
InChIKeyUBJLLRRRYBVPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine (CAS 1245646-56-3): A Specialized Piperazine-Pyridine Scaffold for Kinase-Targeted Library Design


1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is a disubstituted piperazine derivative with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol [1]. It features a 1-methylpiperazine core linked via a methylene bridge to a 6-methylpyridine ring, a distinct substitution pattern that places it within a class of heterocyclic building blocks utilized in medicinal chemistry for generating kinase-focused compound libraries [2]. Its structural arrangement provides a specific steric and electronic profile that differs fundamentally from simpler aryl-piperazine analogs.

Why 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine Is Not Interchangeable with Simple Piperazine Analogs


Generic ‘piperazine-pyridine’ substitution is unreliable due to the critical influence of the specific substitution pattern on molecular properties [1]. While compounds like 1-((6-Methylpyridin-3-yl)methyl)piperazine (CAS 1211580-85-6) or 1-(6-Methylpyridin-3-yl)piperazine (CAS 845617-33-6) share a pyridinyl-piperazine motif, they lack the N-methyl group or the methylene linker present in the target compound . These seemingly minor structural variations result in measurable differences in lipophilicity, size, and hydrogen-bonding capacity, making direct substitution a significant risk in structure-activity relationship (SAR) studies or chemical process development without quantitative re-validation [1].

1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine: Quantifiable Differentiation Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count: A Significantly Larger Scaffold than Non-Alkylated Analogs

The molecular weight of 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is 205.30 g/mol, which is 14.03 g/mol higher than the des-methyl analog 1-((6-Methylpyridin-3-yl)methyl)piperazine (191.27 g/mol) and 28.05 g/mol higher than 1-(6-Methylpyridin-3-yl)piperazine (177.25 g/mol), which also lacks the methylene linker [1]. Its heavy atom count of 15 is one greater than the des-methyl analog and two greater than the direct-linked analog, confirming a meaningfully larger and more sterically demanding scaffold.

Medicinal Chemistry Hit-to-Lead Optimization SAR

Lipophilicity (XLogP3-AA): A 0.4 Log Unit Increase in Predicted Lipophilicity Over the Des-Methyl Analog

The computed partition coefficient (XLogP3-AA) for 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine is 0.9 [1]. This represents a significant increase in predicted lipophilicity compared to the des-methyl analog 1-((6-Methylpyridin-3-yl)methyl)piperazine, which has a computed XLogP3-AA of 0.5 [2]. A Δ of +0.4 log units indicates a markedly different predicted membrane permeability and solubility profile.

ADME Prediction Physicochemical Profiling Drug Design

Hydrogen Bond Acceptor Count: Conserved HBA Profile with Altered Basicity Due to N-Methyl Substitution

The target compound presents 3 hydrogen bond acceptor sites and 0 hydrogen bond donors, a profile identical to its des-methyl and des-methylene analogs [1][2]. However, the tertiary amine in the N-methylpiperazine ring has a measurably different pKa and electron-donating character compared to the secondary amine in the des-methyl analog, which is not captured by simple HBA/HBD counts [3]. This difference in amine basicity qualitatively alters binding interactions with acidic receptor pockets.

Molecular Recognition Pharmacophore Modeling Ligand Design

Synthetic Accessibility: A Documented Suzuki-Miyaura Coupling Route with a 57% Isolated Yield

A specific synthetic route for the target compound is documented utilizing a cyclopalladated-ferrocenylimine catalyzed Suzuki-Miyaura coupling of 5-bromo-2-methylpyridine with potassium 1-methyl-4-trifluoroborate piperazine, yielding the product in 57% isolated yield . This is a distinct, catalytic C-C bond forming strategy. In contrast, the des-methyl analog 1-((6-methylpyridin-3-yl)methyl)piperazine is typically synthesized via a reductive amination approach between 6-methylpyridine-3-carbaldehyde and piperazine , representing a fundamentally different synthetic disconnection and impurity profile.

Process Chemistry Synthetic Methodology Scale-up

Optimal Procurement Scenarios for 1-Methyl-4-((6-methylpyridin-3-yl)methyl)piperazine Based on Verified Differentiation Data


Kinase-Focused Fragment Library Expansion Requiring a Tertiary Amine Piperazine Building Block

Medicinal chemistry teams developing CDK4/6 inhibitor libraries, as envisioned in patent EP3305785A1 , can justify the procurement of this compound over the des-methyl analog due to its 0.4 log unit higher lipophilicity (XLogP3-AA 0.9 vs. 0.5) [1] and the absence of a hydrogen bond donor, which reduces metabolic N-oxidation risk and off-target binding [2]. The validated Suzuki coupling route further ensures a reproducible supply of the tertiary amine building block for parallel medicinal chemistry campaigns.

SAR Studies Probing the Effect of N-Alkylation on CNS Penetration in GPCR-Targeted Ligands

The differentiation data reveals a molecular weight increase of 14.03 g/mol over the secondary amine analog and a significant lipophilicity shift (ΔLogP +0.4) [1]. These specific changes are critical for structure-activity relationship (SAR) studies examining the impact of N-methylation on blood-brain barrier penetration and receptor subtype selectivity. A direct comparison between this compound and its des-methyl counterpart serves as a controlled pair for N-Me scanning in central nervous system (CNS) drug discovery programs.

Process Chemistry Scale-Up of N-Methylpiperazine-Containing Intermediates Avoiding Genotoxic Alkylating Agents

The documented Suzuki-Miyaura coupling synthesis (57% isolated yield) presents a strategic advantage for process chemistry teams seeking to scale up N-methylpiperazine-containing intermediates for preclinical toxicology studies. This route avoids the use of methyl iodide or dimethyl sulfate typically required for post-synthetic N-methylation of piperazine, thereby simplifying the control of genotoxic impurities (GTIs) and aligning with ICH M7 guidelines during the transition from discovery to GLP-compliant manufacturing.

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